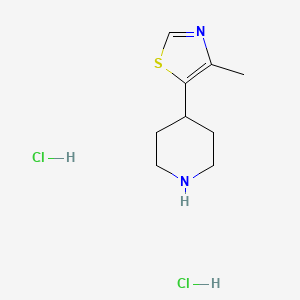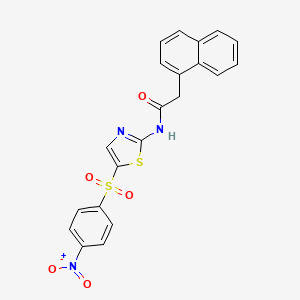
N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” is a synthetic organic compound that belongs to the class of azetidinones and quinoline derivatives. These compounds are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, combining an azetidinone ring with a quinoline moiety, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Quinoline Moiety: The quinoline moiety can be attached through a nucleophilic substitution reaction, where the azetidinone intermediate reacts with a quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
“N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or azetidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating infections or cancer.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of “N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication. If it has anticancer properties, it might induce apoptosis or inhibit cell proliferation pathways.
相似化合物的比较
Similar Compounds
- N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-4-yl)acetamide
- N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-2-yl)acetamide
- N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-6-yl)acetamide
Uniqueness
The uniqueness of “N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” lies in its specific structural combination of an azetidinone ring and a quinoline moiety at the 3-position. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
N-(2-oxo-1-phenylazetidin-3-yl)-2-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(11-14-10-15-6-4-5-9-17(15)21-12-14)22-18-13-23(20(18)25)16-7-2-1-3-8-16/h1-10,12,18H,11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRUQCDLSSMOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2997653.png)


![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2997657.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2997659.png)
![2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2997660.png)
![1-[9-(2-hydroxyethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone](/img/structure/B2997661.png)
![(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2997663.png)
![6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2997666.png)


